molecular formula C24H25FN2O4 B12207348 6-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one

6-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B12207348
M. Wt: 424.5 g/mol
InChI Key: VFIPKASXHUUMMF-UHFFFAOYSA-N
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Description

6-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the chromenone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromenone structure.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 6-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one is unique due to its combination of a piperazine ring, fluorophenyl group, and chromenone structure, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H25FN2O4

Molecular Weight

424.5 g/mol

IUPAC Name

6-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-7-methoxy-4-methylchromen-2-one

InChI

InChI=1S/C24H25FN2O4/c1-16-13-24(29)31-22-15-21(30-2)17(14-18(16)22)7-8-23(28)27-11-9-26(10-12-27)20-6-4-3-5-19(20)25/h3-6,13-15H,7-12H2,1-2H3

InChI Key

VFIPKASXHUUMMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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